molecular formula C16H12N2O4 B2956026 N-(1,3-dioxoisoindol-5-yl)-4-methoxybenzamide CAS No. 49545-94-0

N-(1,3-dioxoisoindol-5-yl)-4-methoxybenzamide

Cat. No. B2956026
CAS RN: 49545-94-0
M. Wt: 296.282
InChI Key: ILNWXMZIYSAMFC-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindol-5-yl)-4-methoxybenzamide, also known as Compound A, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action have made it an attractive candidate for further research and development.

Scientific Research Applications

Catalytic Applications

Rhodium-Catalyzed Annulations : A study highlighted Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides, achieved through C-H activation. This process is notable for its redox-neutral and chemodivergent nature, highlighting the compound's utility in catalysis under acid-controlled conditions for diverse cyclization outcomes (Xu et al., 2018).

Antibacterial Applications

Synthesis of Potent Inhibitors : Another study focused on creating potent inhibitors of the bacterial cell division protein FtsZ, starting from 3-methoxybenzamide. The research led to the identification of derivatives with significant antibacterial properties, demonstrating the compound's potential in developing new antimicrobial agents (Haydon et al., 2010).

Organic Synthesis

Efficient Rh(III)-Catalyzed Oxidative Olefination : The compound's utility is further demonstrated in an efficient Rh(III)-catalyzed oxidative olefination via directed C-H bond activation of N-methoxybenzamides. This method is praised for its mildness, practicality, and high yield, facilitating the selective formation of valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).

Antioxidant Agents

Amino-Substituted Benzamide Derivatives as Antioxidants : Research on N-arylbenzamides, including compounds similar to N-(1,3-dioxoisoindol-5-yl)-4-methoxybenzamide, has shown that they can exhibit significant antioxidant capacity. This study suggests the potential of these derivatives in designing potent antioxidants for therapeutic applications (Perin et al., 2018).

Antitumor Applications

Antitumor Activity of Isoquinolin-1(2H)-ones : A Rh(III)-catalyzed annulation of N-methoxybenzamides has been used to synthesize 3-acyl isoquinolin-1(2H)-ones, demonstrating potent antitumor activities against various human cancer cells. The synthesized compounds show promise as candidates for anti-lung cancer drug discovery, indicating the compound's relevance in medicinal chemistry and oncology research (Bian et al., 2020).

Safety and Hazards

The safety and hazards of “N-(1,3-dioxoisoindol-5-yl)-4-methoxybenzamide” are not explicitly mentioned in the available resources .

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-22-11-5-2-9(3-6-11)14(19)17-10-4-7-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNWXMZIYSAMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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